B1575525 Myristoyl Octapeptide-1

Myristoyl Octapeptide-1

Cat. No.: B1575525
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Peptide and Lipopeptide Diversity in Biological Systems

Peptides, short chains of amino acids, and their lipid-modified counterparts, lipopeptides, represent a vast and functionally diverse group of molecules essential to life. creative-peptides.commdpi.com In biological systems, peptides serve a multitude of roles, from acting as hormones and neurotransmitters to functioning as antimicrobial agents. mdpi.comnih.gov Lipopeptides, which are comprised of a peptide sequence linked to a lipid component, exhibit a unique set of properties due to their amphipathic nature—possessing both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. nih.govrsc.org This dual character allows them to interact with cell membranes, a critical feature for many of their biological activities. creative-peptides.com

The diversity of lipopeptides is vast, with variations in the length and sequence of the peptide chain, the nature of the attached fatty acid, and the type of bond connecting the two moieties. mdpi.com They can be classified into different structural types, such as linear and cyclic, each with distinct properties and functions. creative-peptides.commdpi.com For instance, cyclic lipopeptides often exhibit enhanced stability against enzymatic degradation. creative-peptides.com Naturally occurring lipopeptides are produced by a wide range of organisms, including bacteria and fungi, where they often act as powerful antimicrobial and antifungal agents. nih.govresearchgate.net

Classification and Structural Characteristics of Myristoyl Octapeptide-1 as a Synthetic Lipopeptide

This compound is classified as a synthetic lipopeptide. This means it is created in a laboratory setting rather than being isolated from a natural source. creative-peptides.comsmolecule.com Its structure consists of two key components:

An octapeptide chain: This refers to a peptide composed of eight amino acids. smolecule.com In the case of this compound, this chain includes arginine, serine, and valine residues. creative-peptides.com

A myristoyl group: This is a 14-carbon saturated fatty acid, also known as myristic acid, which is covalently bonded to the N-terminus of the octapeptide. smolecule.comwikipedia.org

The attachment of the myristoyl group confers lipophilic (fat-loving) properties to the peptide, creating an amphipathic molecule. nih.gov This structural feature is crucial for its biological activity, as it enhances the peptide's ability to interact with and potentially cross cell membranes. nih.govsmolecule.com The synthesis of this compound is typically achieved through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to build the peptide chain, followed by the attachment of the myristoyl group. smolecule.comthieme-connect.de

Historical Context of N-Myristoylation in Protein Function and Localization

The process of attaching a myristoyl group to a protein, known as N-myristoylation, is a naturally occurring and vital post-translational modification in many eukaryotic and viral proteins. wikipedia.orgnih.gov This process was first identified in the early 1980s. wikipedia.org It involves the covalent attachment of myristic acid to the N-terminal glycine (B1666218) residue of a protein, a reaction catalyzed by the enzyme N-myristoyltransferase (NMT). wikipedia.orgnih.gov

N-myristoylation plays a critical role in a variety of cellular processes, including:

Protein targeting and localization: The myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes. nih.govnih.gov

Signal transduction: Many proteins involved in signaling pathways are myristoylated, and this modification is often essential for their function and interaction with other proteins. wikipedia.orgnih.gov

Protein-protein interactions: The myristoyl group can mediate specific interactions between proteins. nih.gov

The myristoyl modification is generally considered irreversible and can occur either co-translationally, as the protein is being synthesized, or post-translationally. wikipedia.orgfrontiersin.org The study of N-myristoylation has provided a foundational understanding of how lipid modifications can regulate protein function, a concept that has been instrumental in the rational design of synthetic lipopeptides like this compound.

Rationale for Investigating this compound in Academic Research

The investigation of this compound in academic research is driven by a desire to understand and harness the biological activities of synthetic lipopeptides. By mimicking naturally occurring molecules and processes, researchers can explore specific structure-function relationships and develop compounds with targeted effects. tandfonline.com

The rationale for studying this compound specifically stems from several key areas:

Mimicking Growth Factors: this compound is designed to mimic the action of certain growth factors, which are crucial for skin health and regeneration. smolecule.cominci.guide This makes it a subject of interest for research into skin biology and tissue repair.

Exploring Structure-Activity Relationships: The defined chemical structure of this compound allows for systematic studies into how the peptide sequence and the lipid modification contribute to its biological effects. tandfonline.com This knowledge can inform the design of future synthetic lipopeptides with enhanced or novel activities.

Investigating Cellular Mechanisms: Research on this compound aims to elucidate its mechanism of action at the cellular level. Studies have suggested that it can promote the proliferation of skin cells, such as fibroblasts, and stimulate the synthesis of extracellular matrix components like collagen. creative-peptides.comsmolecule.com Understanding these pathways provides valuable insights into fundamental cellular processes.

Potential Applications: While this article does not focus on specific applications, the underlying research into its biological activities, such as promoting dermal tissue repair and possessing antimicrobial properties, provides a strong rationale for its continued investigation. smolecule.cominci.guide

Scope and Objectives of the Comprehensive Research Outline

The primary objective of this article is to provide a focused and scientifically rigorous overview of the chemical compound this compound. The scope is strictly limited to the foundational principles of its chemistry and biological activity, as outlined in the preceding sections. The aim is to deliver a thorough and informative resource for understanding this specific synthetic lipopeptide, grounded in academic research and presented in a professional and authoritative tone.

Properties

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Myritoyl Octapeptide-1

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Myristoyl Octapeptide 1

Strategies for Octapeptide Backbone Synthesis

The foundation of Myristoyl Octapeptide-1 is its eight-amino-acid backbone. The assembly of this chain is typically achieved through one of two primary methods: Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for creating peptides like the octapeptide backbone of this compound. bachem.comchempep.com Developed by R.B. Merrifield, this technique involves covalently attaching the C-terminal amino acid to an insoluble polymer resin. chempep.compeptide.com The peptide chain is then assembled in a stepwise fashion by adding protected amino acids sequentially. bachem.comchempep.com

The core principle of SPPS relies on a repeating cycle of deprotection, washing, coupling, and further washing. bachem.com This process allows for the use of excess reagents to drive reactions to completion, with byproducts and unreacted materials being easily removed by simple filtration and washing steps, which is a significant advantage over solution-phase methods. chempep.combiotage.com This simplification of the purification process is key to achieving high-purity peptides. bachem.com The most common chemical strategies used in SPPS are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which refer to the type of temporary protecting group used on the N-terminus of the amino acids. peptide.combiotage.com For a medium-sized peptide like an octapeptide, SPPS offers an optimal balance of efficiency and scalability. bachem.com

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
PrinciplePeptide chain is grown on an insoluble resin support. chempep.comAll reactions occur in a homogeneous solution. chempep.com
PurificationExcess reagents and byproducts removed by washing and filtration. chempep.combiotage.comRequires traditional purification (e.g., crystallization, chromatography) after each step. chempep.com
ScalabilityWell-suited for lab-scale and moderate production; can be automated. peptide.comGenerally more suitable for very large, industrial-scale synthesis (kilogram scale and above). chempep.com
Key AdvantageHigh purity, speed, and ease of automation. peptide.comBetter for very large quantities and certain complex peptide structures. nih.govnih.govspringernature.com
Table 1. Comparison of Solid-Phase and Solution-Phase Peptide Synthesis.

While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, was the first method developed and remains relevant, particularly for large-scale production or for peptides with structures that are challenging for SPPS. nih.govnih.govspringernature.comlibretexts.org In this "old school" technique, coupling and deprotection reactions are carried out in a homogeneous solution, and the intermediate peptide product must be purified after each step, often through crystallization or chromatography. chempep.comnih.gov

An advanced strategy within solution-phase synthesis is "fragment condensation." chempep.comnih.gov Instead of adding amino acids one by one, pre-synthesized peptide fragments are coupled together in solution. chempep.com This can be more efficient for producing very long peptides. For an octapeptide, one could synthesize two tetrapeptide fragments and then join them. This approach can minimize the accumulation of side products that can occur during a long, stepwise synthesis. nih.gov

Techniques for Myristoyl Moiety Conjugation

Once the octapeptide backbone is assembled, the 14-carbon saturated fatty acid, myristic acid, must be covalently attached to the N-terminal amino group via an amide bond. wikipedia.orgnih.gov This process, known as myristoylation, transforms the peptide into a lipopeptide, significantly altering its properties. wikipedia.org

A highly efficient method for myristoylation is to perform the acylation directly on the peptide while it is still attached to the solid-phase resin. smolecule.com After the final amino acid has been added and its N-terminal protecting group has been removed, an activated form of myristic acid is introduced. This reaction is essentially the final coupling step in the SPPS process. The myristic acid is typically activated using the same types of coupling reagents used for amino acid additions to facilitate the formation of the amide bond with the free N-terminal amine of the peptide. This on-resin acylation is often preferred due to its straightforward integration into the established SPPS workflow. nih.govspringernature.com

Alternatively, myristoylation can be performed after the octapeptide has been fully synthesized and cleaved from the resin. smolecule.com In this post-synthetic modification approach, the purified octapeptide is reacted with an activated myristic acid derivative in solution. This method can be advantageous if the myristoyl group is sensitive to the final cleavage conditions used to release the peptide from the resin. Post-translational myristoylation is a common biological process, and these chemical methods mimic that event. wikipedia.orgumass.educreative-diagnostics.com The process involves the covalent addition of the myristate to an N-terminal glycine (B1666218) residue, a modification catalyzed in biological systems by the enzyme N-myristoyltransferase (NMT). wikipedia.orgfrontiersin.org

The success of the myristoylation step, whether on-resin or in solution, depends heavily on the choice of coupling reagents and the optimization of reaction conditions. The goal is to achieve a high yield of the desired N-myristoylated peptide without side reactions.

Coupling Reagents: A variety of reagents can be used to activate the carboxylic acid of myristic acid to facilitate amide bond formation. These include carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole). More advanced phosphonium and aminium/uronium salt-based reagents such as BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also commonly employed for their high efficiency and rapid reaction times. peptide.com

Reaction Conditions: Optimization involves adjusting several parameters to maximize the efficiency of the acylation.

Solvent: The choice of solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)) is critical to ensure the solubility of all reactants and to facilitate the reaction.

Temperature: Reactions are typically run at room temperature, but temperature can be adjusted to control the reaction rate.

Stoichiometry: Using a slight excess of the activated myristic acid and coupling reagents can help drive the reaction to completion, ensuring that all peptide chains are successfully myristoylated.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time needed for complete conversion while minimizing potential side reactions.

Coupling Reagent ClassExamplesKey Characteristics
CarbodiimidesDCC, DIC (+ HOBt/HOAt)Cost-effective; can cause racemization if not used with additives.
Phosphonium SaltsBOP, PyBOPHigh coupling efficiency; generates carcinogenic byproducts.
Aminium/Uronium SaltsHBTU, HATU, HCTUVery fast reaction times, low racemization, widely used in automated SPPS. nih.gov
Table 2. Common Coupling Reagents for Peptide Acylation.

Referenced Compounds

Compound NameAbbreviation / SynonymRole in Synthesis
This compound-Final Product
Myristic Acidn-Tetradecanoic acidLipid moiety for conjugation
tert-ButyloxycarbonylBocN-terminal protecting group
9-FluorenylmethyloxycarbonylFmocN-terminal protecting group
DimethylformamideDMFReaction solvent
DichloromethaneDCMReaction solvent / washing
DicyclohexylcarbodiimideDCCCoupling reagent
DiisopropylcarbodiimideDICCoupling reagent
1-HydroxybenzotriazoleHOBtCoupling additive
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUCoupling reagent
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUCoupling reagent

Purification and Isolation of Synthetic this compound

Following the solid-phase peptide synthesis (SPPS) of this compound, the crude product contains the desired lipopeptide along with various impurities. These impurities may include deletion sequences (peptides missing one or more amino acids), truncated peptides, and byproducts from the cleavage of protecting groups. Therefore, a robust purification strategy is essential to isolate this compound with a high degree of purity required for in vitro studies. The purification process for lipopeptides typically involves one or more chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective method for the purification and purity analysis of synthetic peptides and proteins, including lipopeptides like this compound. nih.govhplc.eu Its widespread use is due to its high resolving power, speed, sensitivity, and the availability of volatile mobile phases that are easily removed after collection, making it ideal for both analytical and preparative scale separations. nih.govhplc.eu

The principle of RP-HPLC involves the separation of molecules based on their hydrophobicity. The stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. For lipopeptides, which possess a hydrophobic fatty acid chain, RP-HPLC is particularly well-suited. The myristoyl group provides a strong hydrophobic anchor for interaction with the stationary phase.

Stationary Phase: The most common stationary phases for peptide purification are silica-based particles chemically modified with alkyl chains. C18 (octadecyl) columns are widely used and highly effective for separating peptides and lipopeptides. hplc.eu For larger molecules, wide-pore columns (e.g., 300 Å) are preferred as they allow the peptide to fully access the hydrophobic surface within the pores of the stationary phase. hplc.eu

Mobile Phase: A gradient elution is typically employed, where the concentration of an organic solvent in the aqueous mobile phase is gradually increased to elute the bound peptides.

Solvent A (Weak Eluent): Highly purified water, often containing an ion-pairing agent.

Solvent B (Strong Eluent): An organic solvent such as acetonitrile (ACN), which is favored for its low viscosity and UV transparency. mdpi.com

Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a low concentration (typically 0.1%) is added to both mobile phases. hplc.eujmbfs.org TFA serves to acidify the mobile phase (to pH < 3.0), which protonates the free carboxyl groups on the peptide, minimizing ionic interactions with the silica support. nih.gov It also forms ion pairs with the positively charged amino groups of the peptide, enhancing the interaction with the stationary phase and improving peak shape.

Detection: The peptide elution is monitored using a UV detector, typically at wavelengths of 214 nm (where the peptide backbone absorbs) and 280 nm (for aromatic amino acids like tyrosine or tryptophan, if present). mdpi.com

The fractions corresponding to the main peak, identified as this compound (often confirmed by mass spectrometry), are collected, pooled, and lyophilized to obtain the purified peptide as a solid powder. Purity is assessed by injecting a small sample of the final product back onto the analytical HPLC column and observing a single, sharp peak. Purities of >95% are commonly achieved. polypeptideapi.com

Table 1: Typical RP-HPLC Parameters for Lipopeptide Purification
ParameterTypical ConditionReference
Column Type Reversed-Phase C18, wide-pore (e.g., 300 Å) hplc.eu
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water hplc.eujmbfs.org
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) mdpi.com
Elution Mode Gradient Elution (increasing percentage of Mobile Phase B over time) jmbfs.org
Flow Rate Analytical: ~1.0 mL/min; Preparative: Varies with column diameter hplc.eu
Detection Wavelength 214 nm and/or 280 nm mdpi.com
Final Product Form Lyophilized Powder (as a TFA salt) mdpi.com

Other Chromatographic Separation Techniques

While RP-HPLC is the dominant technique, other chromatographic methods can be used, often as preliminary purification steps before a final HPLC polishing step or for specific separation challenges.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. nih.gov For peptides, a strong cation-exchange column is often recommended. nih.gov The separation is performed at a specific pH where peptides will have a net positive or negative charge, allowing them to bind to a column with the opposite charge. Elution is achieved by changing the pH or increasing the salt concentration of the mobile phase. IEX can be a useful initial step to separate the target peptide from uncharged or oppositely charged impurities.

Gel Filtration Chromatography (Size-Exclusion Chromatography - SEC): SEC separates molecules based on their size. nih.gov The crude peptide mixture is passed through a column packed with porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. This method is effective for removing very small impurities, such as residual solvents and scavengers from the synthesis cleavage step, or for separating peptide aggregates from the desired monomer.

Countercurrent Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that avoids the use of a solid support, eliminating issues of irreversible sample adsorption. epo.org The separation occurs between two immiscible liquid phases. It has been successfully applied to the separation and purification of various lipopeptide biosurfactants. epo.org

Solid-Phase Extraction (SPE): SPE can be considered a low-resolution form of HPLC. It is often used for sample concentration, desalting, or rapid, coarse purification. mdpi.com Cartridges packed with C18 material are commonly used to bind the crude peptide, which is then washed to remove hydrophilic impurities before being eluted with a high concentration of organic solvent. mdpi.com

In practice, a multi-step protocol combining these techniques may be employed for particularly complex crude peptide mixtures to achieve the desired final purity. nih.govnih.gov

Chemical Stability and Degradation Pathways Relevant to In Vitro Studies

The chemical stability of a peptide is a critical factor for ensuring the accuracy and reproducibility of in vitro experimental results. nih.gov Peptides can undergo various chemical modifications that may alter their structure and function. The myristoyl modification on this compound can potentially protect against certain degradation pathways while introducing others. smolecule.com Key degradation pathways relevant to in vitro studies, which are often conducted in aqueous buffer solutions at physiological pH and temperature, include hydrolysis, deamidation, and oxidation. researchgate.net

Hydrolysis: This involves the cleavage of peptide bonds. This reaction is highly dependent on pH and temperature. While peptide bonds are generally stable at neutral pH, hydrolysis can be accelerated under strongly acidic or alkaline conditions. nih.gov The specific amino acid sequence can also influence the rate of hydrolysis at certain peptide bonds. nih.gov The myristoyl group itself is attached via a stable amide bond and is generally resistant to hydrolysis under typical in vitro conditions.

Deamidation: This is a common degradation pathway for peptides containing asparagine (Asn) and glutamine (Gln) residues. The side-chain amide group is hydrolyzed, converting the residue to aspartic acid (Asp) or glutamic acid (Glu), respectively. For asparagine, this process often proceeds through a cyclic succinimide intermediate, which can then hydrolyze to form both the normal Asp residue and a more stable iso-Asp residue, where the peptide backbone is linked through the side-chain carboxyl group. nih.gov This modification introduces a negative charge and a structural kink in the peptide backbone. The rate of deamidation is highly pH-dependent, being minimal at acidic pH and increasing significantly at neutral and alkaline pH. nih.gov The amino acid residue following the Asn has a significant impact on the rate of this reaction. nih.gov

Oxidation: Amino acid residues such as methionine (Met), cysteine (Cys), histidine (His), tryptophan (Trp), and tyrosine (Tyr) are susceptible to oxidation. This can be triggered by exposure to oxygen, metal ions, or reactive oxygen species that may be present in the in vitro system. Oxidation of methionine to methionine sulfoxide (B87167) is a common modification. researchgate.net

Thermal Degradation: While most in vitro studies are conducted at physiological temperatures (e.g., 37°C), exposure to higher temperatures during storage or handling can lead to degradation. Thermal degradation of myristoylated peptides can involve deamination, decarboxylation, and cleavage of peptide bonds. smolecule.com The myristoyl group may confer some additional thermal stability compared to the non-acylated peptide. smolecule.com Initial thermal degradation for similar synthetic peptides typically begins at much higher temperatures (around 230°C) than those used in biological assays. smolecule.com

Forced degradation studies, where the peptide is subjected to stress conditions (acid, base, oxidation, heat, light), are often performed to identify potential degradation products and establish stability-indicating analytical methods. nih.govsmolecule.com

Table 2: Overview of Common Peptide Degradation Pathways in In Vitro Conditions
Degradation PathwayDescriptionSusceptible ResiduesInfluencing FactorsReference
Hydrolysis Cleavage of the peptide bond in the backbone.All peptide bonds, especially at Asp residues.pH (accelerated at extremes), Temperature, Primary Sequence. researchgate.netnih.gov
Deamidation Hydrolysis of the side-chain amide, often via a cyclic imide intermediate for Asn.Asparagine (Asn), Glutamine (Gln).pH (significant at neutral/alkaline), Temperature, Adjacent Amino Acids. nih.gov
Oxidation Reaction with oxygen or reactive oxygen species.Methionine (Met), Cysteine (Cys), Histidine (His), Tryptophan (Trp), Tyrosine (Tyr).Presence of oxidants, metal ions, light exposure, buffer composition. researchgate.net
Racemization Conversion of an L-amino acid to a D-amino acid.All chiral amino acids, especially Asp.pH (alkaline conditions), Temperature. nih.gov

Structural Characterization and Biophysical Properties of Myristoyl Octapeptide 1

Advanced Spectroscopic Techniques for Molecular Confirmation

The precise structure and identity of Myristoyl Octapeptide-1 are confirmed using a suite of advanced spectroscopic techniques. These methods provide detailed information on its mass, elemental composition, and three-dimensional arrangement of atoms.

Mass spectrometry is a fundamental tool for the verification of synthetic peptides and their modifications. Techniques such as Liquid Chromatography-Electrospray Ionization (LC-ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are employed to determine the accurate molecular weight of this compound.

A key diagnostic feature in the mass spectrum of this lipopeptide is the fragmentation pattern observed during tandem MS (MS/MS) analysis. A characteristic neutral loss of 210 Da, corresponding to the mass of the myristoyl moiety (C₁₄H₂₆O), is a definitive indicator of the successful N-terminal myristoylation of the octapeptide. This specific fragmentation is considered a universal and observable signature for myristoylated peptides, confirming the covalent attachment of the fatty acid to the peptide chain. The hydrophobic nature of the myristoyl group can also promote the formation of non-covalent dimers or trimers, which may be observable under certain MS conditions.

Table 1: Mass Spectrometry Data for this compound
Analytical ParameterTechniqueKey FindingSignificance
Accurate Molecular MassLC-ESI-MS, MALDI-TOF-MSConfirms the expected total mass of the lipopeptide.Verifies the successful synthesis of the complete molecule.
Fragmentation PatternTandem MS (MS/MS)Observation of a constant neutral loss of 210 Da.Confirms the presence and covalent attachment of the N-terminal myristoyl group.
Oligomeric StateESI-MS, MALDI-MSPotential detection of dimers or trimers.Indicates self-association behavior driven by hydrophobic interactions of the myristoyl chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to determine the three-dimensional structure of peptides in solution, providing insights into their conformational dynamics. For this compound, NMR studies, including 1D ¹H and 2D experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign proton resonances and determine spatial proximities between atoms.

The presence of the N-terminal myristoyl group significantly influences the peptide's conformational behavior. In aqueous solutions, the hydrophobic fatty acid chain can fold back to interact with hydrophobic residues on the peptide, imposing conformational constraints. This leads to a more organized and stable structure compared to the corresponding non-myristoylated octapeptide. NMR can elucidate these intramolecular interactions and characterize the conformational ensemble that describes the peptide's flexible nature in solution.

Table 2: NMR Techniques for Conformational Analysis of this compound
NMR ExperimentInformation GainedRelevance to this compound
1D ¹H NMRProvides a general fingerprint of the molecule's proton environment and folding state.Assesses overall structural integrity and heterogeneity.
2D TOCSYIdentifies proton spin systems, allowing for the assignment of amino acid residues.Crucial for assigning specific signals to individual amino acids in the octapeptide chain.
2D NOESYMeasures through-space correlations between protons that are close (<5 Å), providing distance restraints for structure calculation.Reveals intramolecular hydrophobic interactions between the myristoyl chain and the peptide backbone, defining the 3D conformation.

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins. By measuring the differential absorption of left- and right-circularly polarized light in the far-UV region (typically 190-250 nm), CD provides a spectral signature of the peptide backbone conformation.

The CD spectrum of this compound can reveal the presence of ordered secondary structures such as α-helices, β-sheets, or β-turns, or indicate a predominantly random coil conformation. For instance, a β-sheet structure would be characterized by a negative band near 218 nm, while an α-helix shows characteristic negative bands around 222 nm and 208 nm and a positive band near 193 nm. This analysis is particularly useful for observing conformational changes induced by different solvent environments or upon interaction with model membranes.

Table 3: Typical CD Spectral Signatures for Peptide Secondary Structures
Secondary StructureCharacteristic Wavelengths (nm)
α-HelixNegative minima at ~222 nm and ~208 nm; Positive maximum at ~193 nm
β-SheetNegative minimum at ~218 nm; Positive maximum at ~195 nm
Random CoilStrong negative minimum near 195-200 nm

Conformational Dynamics and Self-Assembly Behavior

The amphiphilic nature of this compound drives its tendency to self-assemble in aqueous environments and to interact with lipid interfaces. These behaviors are central to its function and are governed by a balance of hydrophobic and hydrophilic interactions.

As a surfactant-like molecule, this compound is expected to form micelles in aqueous solution. Below a certain concentration, the lipopeptide molecules exist as monomers. However, as the concentration increases, it reaches a point known as the Critical Micelle Concentration (CMC), above which the molecules spontaneously self-assemble into ordered aggregates, typically spherical micelles. In these structures, the hydrophobic myristoyl tails are sequestered in the core, away from the water, while the more hydrophilic peptide headgroups form the outer surface.

The CMC is a key parameter that characterizes the self-assembly process. It can be determined experimentally by monitoring a physical property of the solution as a function of the lipopeptide concentration. A sharp change or inflection point in the plot of this property versus concentration indicates the onset of micelle formation.

Table 4: Common Techniques for CMC Determination
TechniqueMeasured PropertyPrinciple
Surface TensiometrySurface TensionSurface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.
ConductivityElectrical ConductivityThe slope of conductivity versus concentration changes at the CMC due to the different mobility of micelles compared to monomers.
Fluorescence SpectroscopyFluorescence of a hydrophobic probe (e.g., pyrene)The probe partitions into the hydrophobic micellar core, causing a change in its fluorescence spectrum or intensity.

The myristoyl group acts as a hydrophobic anchor, facilitating the interaction of this compound with model membrane systems such as lipid bilayers, liposomes, or vesicles. Physicochemical studies on myristoylated peptides confirm that the lipid tail can insert directly into the hydrophobic core of a lipid bilayer. This process is driven primarily by favorable hydrophobic interactions between the 14-carbon acyl chain and the hydrocarbon chains of the membrane phospholipids.

The initial interaction is often mediated by electrostatic attractions between charged residues in the peptide portion and the polar head groups of the lipids, followed by the insertion of the myristoyl anchor into the membrane. The stability and depth of this insertion can be influenced by the biophysical properties of the membrane itself, such as its fluidity and composition. For example, the presence of cholesterol, which increases the packing and rigidity of lipid bilayers, can modulate the peptide's ability to penetrate and interact with the membrane.

Table 5: Factors Influencing this compound Interaction with Model Membranes
FactorDescriptionEffect on Interaction
Myristoyl Group14-carbon hydrophobic acyl chain.Acts as the primary anchor for insertion into the lipid bilayer core.
Peptide SequenceAmino acid composition and charge.Can mediate initial electrostatic binding to the membrane surface.
Membrane CompositionPresence of components like cholesterol.Can alter membrane rigidity and fluidity, potentially hindering or modifying peptide insertion.

Influence of Myristoyl Moiety on Amphiphilic Properties

This compound is a synthetic lipopeptide, a hybrid molecule that covalently links a lipid to a peptide. This structure inherently confers amphiphilic properties, meaning it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) characteristics. The amphiphilicity is a direct result of its two distinct components: the polar, water-soluble octapeptide backbone and the nonpolar, lipid-soluble myristoyl group. smolecule.com

This interaction is a key aspect of the molecule's function. The myristoyl group acts as a hydrophobic anchor, facilitating the peptide's association with and insertion into the cell membrane. nih.govub.edu This membrane-targeting ability is a well-documented effect of myristoylation on proteins and peptides. elifesciences.orgnih.gov The process is often a two-step mechanism involving both the hydrophobic insertion of the myristoyl chain and electrostatic interactions between the charged residues of the peptide backbone and the polar head groups of the membrane phospholipids. ub.edu

The amphiphilic nature of this compound also dictates its solubility. While the peptide portion would typically be soluble in aqueous solutions, the presence of the myristoyl tail enhances its solubility in organic solvents. smolecule.com For instance, it demonstrates good solubility in solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol. smolecule.com This dual solubility profile is characteristic of amphiphilic molecules.

Table 1: Influence of Myristoyl Moiety on Peptide Properties
PropertyInfluence of MyristoylationMechanism/ReasonReference
HydrophobicitySignificantly IncreasedAddition of a 14-carbon saturated fatty acid chain. nih.govnih.gov
AmphiphilicityConferred / EnhancedCombines a hydrophobic lipid tail with a hydrophilic peptide backbone. smolecule.com
Membrane AssociationPromotedThe myristoyl group acts as a hydrophobic anchor, inserting into the lipid bilayer. nih.govub.edu
Solubility ProfileModifiedEnhanced solubility in organic solvents (e.g., DMSO, ethanol) due to the lipid component. smolecule.com

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Applications for Complex Structures (if formed)

Determining the precise three-dimensional atomic structure of molecules like this compound is crucial for understanding its function at a molecular level. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two primary high-resolution structural biology techniques for this purpose.

X-ray Crystallography is a powerful technique that determines the atomic and molecular structure of a material by measuring the diffraction of an X-ray beam incident on a single, ordered crystal. wikipedia.orglibretexts.org For this method to be successful, the molecule of interest must first be purified and induced to form a well-ordered crystal, which is often the most challenging step. libretexts.org To date, a publicly available X-ray crystal structure of this compound has not been reported. The amphiphilic nature of lipopeptides can make crystallization particularly difficult, as they may form micelles or other aggregates in solution instead of the highly ordered lattice required for diffraction. researchgate.net However, the technique has been successfully applied to other peptides, including octapeptides, demonstrating its potential applicability should suitable crystals be obtained. nih.govnih.gov

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of biological macromolecules, particularly large protein complexes and molecules that are resistant to crystallization. nih.gov In cryo-EM, purified samples are flash-frozen in a thin layer of vitreous (non-crystalline) ice, and their images are captured using an electron microscope. nih.gov Computational methods are then used to average hundreds of thousands of individual particle images to reconstruct a high-resolution 3D model.

While there are no specific cryo-EM studies reported for this compound, the technique is exceptionally well-suited for studying myristoylated proteins and their interactions with membranes. nih.govresearchgate.net A significant advantage of cryo-EM is its ability to visualize molecules in a near-native state. Notably, cryo-EM has been used to directly observe myristoyl groups embedded within hydrophobic pockets of larger protein assemblies. nih.gov This capability would be invaluable for understanding how the myristoyl anchor of this compound is positioned when it interacts with other proteins or self-assembles. If this compound forms larger, stable complexes or oligomeric structures, cryo-EM would be the ideal method to elucidate their architecture.

Molecular and Cellular Mechanisms of Action of Myristoyl Octapeptide 1

Identification and Characterization of Cellular Receptor Interactions

The mechanism of action for Myristoyl Octapeptide-1 begins at the cell surface, where it interacts with specific receptors to initiate intracellular signaling. The myristoyl group facilitates its localization to the plasma membrane, a critical step for its function. nih.govnih.gov

Binding Affinity and Specificity Profiling (e.g., growth factor receptors)

This compound is designed to mimic the action of endogenous growth factors, which are crucial for dermal tissue repair and regeneration. smolecule.comci.guide Research indicates that it interacts with various cellular receptors that are part of growth factor signaling pathways. smolecule.com By binding to specific, yet broadly characterized, receptors on fibroblasts, it effectively stimulates cellular processes that are typically governed by natural growth factors. ci.guide While the precise binding affinities and the full spectrum of receptor specificity are not extensively detailed in publicly available research, its function is understood to upregulate key factors such as insulin-like growth factor and human growth factor, which are vital for maintaining cell health and communication. polypeptideapi.com The interaction is specific enough to trigger downstream signaling that enhances fibroblast proliferation and the synthesis of extracellular matrix components. smolecule.com

Ligand-Induced Receptor Activation and Downstream Signaling

Upon binding to its target receptors, this compound induces a conformational change in the receptor, leading to its activation. This process is characteristic of signal peptides and growth factors, which often trigger receptor dimerization and autophosphorylation of intracellular domains, particularly in the case of receptor tyrosine kinases. nih.gov This activation initiates a cascade of intracellular signaling events. The immediate consequence of this ligand-receptor interaction is the recruitment of cytosolic adaptor proteins and the activation of various kinases, which then relay the signal from the cell membrane to the nucleus, ultimately altering gene expression. nih.govnih.gov This chain of events leads to the observed enhancement of cellular responses, such as increased proliferation and protein synthesis. smolecule.com

Modulation of Intracellular Signaling Cascades

The signals initiated by this compound at the cell surface are transduced through well-established intracellular pathways that govern cell fate, function, and proliferation.

Activation of Fibroblast Proliferation Pathways (e.g., MAPK, PI3K/Akt)

As a growth factor mimetic that promotes the proliferation of fibroblasts, this compound is understood to activate key signaling pathways essential for cell growth and division. creative-peptides.com The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are central to mediating the effects of growth factor receptor activation. nih.govnih.gov The MAPK pathway plays a critical role in transmitting extracellular signals to the cell nucleus to stimulate cell division. nih.govnih.gov Similarly, the PI3K/Akt pathway is a primary regulator of cell proliferation, survival, and growth. nih.govmdpi.com Activation of these cascades is a fundamental mechanism by which growth factors drive fibroblast proliferation, and it is through these pathways that this compound is believed to exert its pro-proliferative effects.

Table 1: Key Intracellular Pathways in Fibroblast Proliferation This table outlines the primary signaling cascades typically activated by growth factor mimics to stimulate fibroblast activity.

PathwayKey Functions in FibroblastsAnticipated Effect of this compound
MAPK (Mitogen-Activated Protein Kinase)Regulates cell proliferation, differentiation, and survival in response to extracellular stimuli.Activation, leading to increased fibroblast proliferation.
PI3K/Akt (Phosphoinositide 3-Kinase/Akt)Promotes cell growth, survival, and proliferation; involved in protein synthesis.Activation, supporting fibroblast viability and synthetic functions.

Regulation of Extracellular Matrix (ECM) Remodeling Enzymes and Gene Expression

This compound contributes to the repair and strengthening of the extracellular matrix. ci.guidecreative-peptides.com ECM homeostasis is maintained by a delicate balance between the synthesis of new matrix components and the degradation of old or damaged ones. This degradation is carried out by a family of enzymes known as Matrix Metalloproteinases (MMPs), which are in turn regulated by Tissue Inhibitors of Metalloproteinases (TIMPs). nih.govnih.gov An imbalance in the MMP/TIMP ratio can lead to excessive degradation and signs of aging. By promoting a regenerative state in fibroblasts, growth factor-mimicking peptides can modulate this balance, typically by decreasing the expression of degradative MMPs while potentially increasing the synthesis of TIMPs and new ECM proteins. nih.gov This leads to a net increase in the structural integrity of the dermis.

Table 2: Key Molecules in ECM Remodeling This table describes the roles of key enzymes and genes in the maintenance of the extracellular matrix and the expected regulatory action of a pro-reparative peptide like this compound.

MoleculeFamilyPrimary FunctionExpected Regulation by this compound
MMP-1 (Collagenase-1)Matrix MetalloproteinaseDegrades Type I and III collagen.Down-regulation to preserve existing collagen.
MMP-9 (Gelatinase B)Matrix MetalloproteinaseDegrades Type IV collagen and gelatin.Down-regulation to protect basement membrane integrity.
TIMP-1Tissue Inhibitor of MetalloproteinaseInhibits the activity of most MMPs.Up-regulation to reduce overall matrix degradation.

Stimulation of Collagen and Elastin (B1584352) Biosynthesis Pathways

A primary outcome of the signaling initiated by this compound is the enhanced synthesis of essential dermal proteins. smolecule.com By stimulating fibroblasts, the peptide boosts the production of collagen and elastin, the two main structural components responsible for the skin's firmness and elasticity. ci.guidenih.gov This effect is mediated by the up-regulation of the genes that code for these proteins, such as COL1A1 for Collagen Type I and ELN for elastin. nih.govnih.gov Increased transcription of these genes leads to greater protein synthesis, which in turn helps to densify the dermis, improve skin compactness, and reduce the appearance of wrinkles. creative-peptides.com

Table 3: Target Genes in Dermal Protein Biosynthesis This table details the essential genes involved in producing the skin's primary structural proteins and the anticipated impact of this compound on their expression.

GeneProtein ProductFunction in SkinAnticipated Effect on Gene Expression
COL1A1Collagen Type I, alpha 1 chainProvides tensile strength and structure to the dermis.Up-regulation
ELNElastinProvides elasticity and resilience, allowing skin to stretch and recoil.Up-regulation

Myristoylation-Dependent Cellular Trafficking and Localization

The attachment of a myristoyl group, a saturated 14-carbon fatty acid, to peptides significantly influences their interaction with cellular membranes and their subsequent trafficking within the cell. This lipid modification enhances the hydrophobicity of the peptide, facilitating its ability to associate with and traverse the lipid bilayer of cell membranes.

Mechanisms of Cellular Uptake (e.g., flip-flop diffusion, endocytosis)

The cellular uptake of myristoylated peptides like this compound is a multifaceted process that can involve several mechanisms. The myristoyl group plays a pivotal role, enabling the peptide to interact with and penetrate cellular membranes, which would otherwise be impermeable to the hydrophilic peptide alone. smolecule.com

One proposed mechanism is flip-flop diffusion , where the myristoylated peptide inserts into the outer leaflet of the plasma membrane and then translocates to the inner leaflet. This process is thought to be temperature-dependent, suggesting it is an energy-requiring process to overcome the energy barrier for translocation across the lipid bilayer. nih.gov

Endocytosis is another significant pathway for the cellular entry of myristoylated peptides. This process involves the engulfment of the peptide by the cell membrane to form intracellular vesicles. nih.govnih.gov The punctate intracellular fluorescence observed in studies with myristoylated peptides is consistent with uptake via an endocytic pathway. nih.gov While the exact endocytic route can vary, it represents a primary mechanism for the internalization of these modified peptides.

The efficiency of uptake can be influenced by the specific cell type. For instance, some cell lines that are resistant to uptake via cell-penetrating peptides (CPPs) readily internalize myristoylated peptides, highlighting myristoylation as a potentially more ubiquitous method for intracellular delivery. nih.gov

Subcellular Distribution and Membrane Association Dynamics

Once inside the cell, the subcellular distribution of this compound is largely dictated by the myristoyl anchor. Myristoylation serves to target cytoplasmic proteins to intracellular membranes. nih.gov Studies have shown a rapid association of myristoylated peptides with cellular membranes, reaching a maximum within 30 minutes. nih.gov

The subsequent cellular uptake of the peptide into the cytoplasm and other compartments occurs within a similar timeframe. nih.gov The distribution is not limited to the plasma membrane; myristoylated peptides can be found in the cytosol and nucleus. nih.gov This broad distribution suggests that while the myristoyl group promotes membrane association, it does not permanently sequester the peptide to the membrane, allowing for interaction with various intracellular targets. nih.gov

The dynamics of this association can be influenced by the specific protein or peptide to which the myristoyl group is attached. For some proteins, the myristoylation is crucial for their stable membrane association and biological function. nih.gov However, for this compound, the myristoyl group primarily acts as a delivery vehicle to overcome the membrane barrier and facilitate its access to intracellular signaling pathways.

Interactions with N-Myristoyltransferase (NMT) Enzymes

N-Myristoyltransferase (NMT) is the enzyme responsible for catalyzing the covalent attachment of myristate from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins. nih.govnih.gov This modification is critical for the function of many proteins involved in signal transduction and other cellular processes. yeastgenome.org

This compound as a Substrate for NMT Isoforms

In humans, there are two main isoforms of NMT, NMT1 and NMT2, which have distinct but partially overlapping functions. nih.gov Synthetic octapeptides with an N-terminal glycine are recognized as substrates by NMT. nih.gov Therefore, an octapeptide with a sequence amenable to NMT recognition would be a substrate for these enzymes.

The specificity of NMTs is primarily directed towards myristoyl-CoA and an N-terminal glycine on the substrate peptide. nih.govnih.gov While NMTs show a strong preference for myristoyl-CoA, they can have divergent specificities for their peptide substrates. nih.gov Both human NMT1 and NMT2 can myristoylate specific lysine (B10760008) residues in addition to the canonical N-terminal glycine. nih.gov This suggests that this compound, if it possesses a suitable recognition sequence, could potentially be a substrate for both NMT isoforms.

Kinetic Parameters and Mechanistic Insights of NMT-Myristoyl Octapeptide-1 Interactions

The catalytic mechanism of NMT follows an ordered Bi-Bi reaction. nih.gov This means that myristoyl-CoA must bind to the enzyme first, forming a binary complex. This binding induces a conformational change in the enzyme that creates the binding site for the peptide substrate. nih.govyeastgenome.org The peptide then binds to this binary complex, leading to the formation of a ternary complex. nih.gov

Within this ternary complex, the enzyme facilitates the transfer of the myristoyl group to the N-terminal glycine of the peptide. nih.gov The reaction proceeds through a direct nucleophilic addition-elimination mechanism. nih.gov Following the acyl transfer, coenzyme A (CoA) is released, followed by the myristoylated peptide product. nih.gov

The affinity of the peptide substrate for the NMT-myristoyl-CoA complex is significantly greater than for the apoenzyme (the enzyme without myristoyl-CoA bound), which is consistent with the ordered mechanism. nih.gov The kinetic parameters, such as Km and kcat, for the interaction of a specific octapeptide with NMT would depend on its amino acid sequence.

Below is a table summarizing the kinetic parameters for murine Nmt1 and Nmt2 with a model substrate, Lck-FLAG, which provides an indication of the enzyme's activity.

EnzymeSubstrateKm (µM)
Nmt1Lck-FLAG26 ± 5
Nmt2Lck-FLAG17 ± 2

Data adapted from a study on murine NMTs and a FLAG-tagged peptide substrate. researchgate.net

Comparative Analysis of Myristoylation Efficiency across NMT Variants

While yeast and murine NMTs have been shown to have identical substrate specificities for certain octapeptides, variations in myristoylation efficiency can occur with different NMT variants or isoforms. nih.gov The peptide catalytic efficiency can be reduced with analogs of myristoyl-CoA, and the extent of this reduction varies among different octapeptide substrates. nih.gov

Studies on NMT variants have shown that specific amino acid residues within the enzyme are crucial for catalytic activity and substrate selectivity. nih.gov Mutations in these residues can lead to reduced or complete loss of myristoylation activity, highlighting the intricate structural basis for NMT function. nih.gov

Structure Activity Relationship Sar Studies of Myristoyl Octapeptide 1 and Its Analogs

Influence of the Myristoyl Moiety on Biological Function

The covalent attachment of a myristoyl group, a process known as myristoylation, is a key modification that imparts specific biochemical properties to the octapeptide. This lipid tail is not merely a passive anchor but an active participant in the molecule's function, influencing how it interacts with cellular structures and maintains its biological effects.

Impact of Fatty Acid Chain Length and Saturation on Activity

The biological activity of acylated peptides is profoundly influenced by the length and saturation of the attached fatty acid chain. The myristoyl group is a saturated 14-carbon fatty acid (C14:0). Studies on various acylated peptides demonstrate a direct correlation between the length of the saturated fatty acid and the duration of the peptide's action. Longer fatty acid chains, such as palmitic acid (C16) and stearic acid (C18), generally lead to stronger binding with plasma proteins like albumin. This creates a circulating reservoir of the peptide, prolonging its half-life and sustaining its biological effect. acs.orgsemanticscholar.org

Conversely, shortening the acyl chain typically reduces the peptide's protraction in vivo. For instance, analogs with C10 or C12 fatty acids exhibit significantly shorter half-lives compared to those with C14 or C16 chains. acs.org The degree of saturation is also critical; unsaturated fatty acids, which contain one or more double bonds, can alter the conformational flexibility of the lipid tail, which may reduce the efficacy of binding to cellular membranes or proteins compared to their saturated counterparts. nih.gov Therefore, the 14-carbon length of the myristoyl group represents a finely tuned balance, providing sufficient hydrophobicity for effective membrane interaction without being so long as to negatively impact potency. acs.org

Fatty Acid ChainCarbon LengthGeneral Effect on Peptide Half-Life (Relative to Myristate)
Decanoic AcidC10Significantly Shorter
Lauric AcidC12Shorter
Myristic Acid C14 Baseline
Palmitic AcidC16Longer
Stearic AcidC18Significantly Longer

Positional Effects of Myristoylation on Cellular Interactions

Myristoylation is predominantly a co-translational modification catalyzed by N-myristoyltransferase (NMT), which specifically attaches myristate to the N-terminal glycine (B1666218) residue of a nascent polypeptide chain. creative-proteomics.comnih.gov This N-terminal positioning is crucial for the biological function of many myristoylated proteins, serving to anchor them to cellular membranes. nih.govmolbiolcell.org The myristoyl group's placement at the beginning of the peptide chain facilitates weak but essential protein-lipid and protein-protein interactions that are vital for localizing the peptide to specific subcellular compartments, such as the plasma membrane. creative-proteomics.commolbiolcell.org

While N-terminal glycine myristoylation is the canonical and most studied form, research has also identified instances of post-translational myristoylation on internal lysine (B10760008) residues. nih.gov However, this is a distinct process, and for peptides like Myristoyl Octapeptide-1, the modification is understood to be at the N-terminus. Altering the position of the myristoyl group from the N-terminus to an internal location would fundamentally change its interaction with NMT and its subsequent biological activity, as the enzyme's recognition sequence is at the N-terminus of the peptide. nih.govfrontiersin.org The N-terminal myristoyl group, often in conjunction with a cluster of basic amino acids within the peptide sequence, can act as a "myristoyl-electrostatic switch," enabling reversible membrane binding that is critical for participation in cellular signaling pathways. frontiersin.org

Role of the Octapeptide Amino Acid Sequence in Activity and Specificity

Alanine (B10760859) Scanning Mutagenesis for Residue Importance

Alanine scanning is a technique used to identify key amino acid residues by systematically replacing each residue with alanine and observing the effect on function. nih.govnih.gov Studies on octapeptide substrates of N-myristoyltransferase (NMT), the enzyme responsible for myristoylation, provide direct insight into which residues are critical for recognition and binding.

Using an octapeptide derived from ADP-ribosylation factor (Arf), with the sequence GLYASKLS-NH2, as a model, in vitro kinetic studies established that residues at positions 1, 5, and 6 are predominant for binding to NMT. nih.govnih.gov

Glycine (Gly) at position 1 is absolutely required. NMT is highly specific for an N-terminal Glycine. nih.govportlandpress.com Replacing it with Alanine (ALYASKLS-NH2) abolishes its ability to be a substrate and converts it into a competitive inhibitor of the enzyme. nih.govnih.gov

Serine (Ser) at position 5 plays a critical role, likely through its β-hydroxyl group, which is important for stereochemical recognition within the enzyme's binding site. nih.gov

Lysine (Lys) at position 6 is also crucial for binding, with its ε-amino group being a key interaction point. nih.gov

Original SequenceAlanine-Substituted AnalogPosition of SubstitutionEffect on NMT Interaction
G LYASKLSA LYASKLS1Substrate activity abolished; becomes a competitive inhibitor. nih.gov
GLYA SKLSGLYA SKLS2Minor effect on binding.
GLYAS KLSGLYAA KLS3Minor effect on binding.
GLYASK LSGLYASA LS4Minor effect on binding.
GLYASKL SGLYASKA S5Predominant role in binding; substitution significantly reduces affinity. nih.gov
GLYASKLS GLYASKLA 6Predominant role in binding; substitution significantly reduces affinity. nih.gov

Sequence Truncation and Extension Effects on Activity

The length of the peptide chain is another critical factor for activity. Both truncation (shortening) and extension of the amino acid sequence can have significant effects.

Studies involving the progressive C-terminal truncation of an octapeptide NMT inhibitor (ALYASKLS-NH2) confirmed that a core sequence is necessary for activity. nih.govwustl.edu Removal of the C-terminal Leucine and Serine residues to create a hexapeptide (ALYASK-NH2) still retained some inhibitory function, but further truncation to a dipeptide (11-aminoundecanoyl-SK-NH2) resulted in an inhibitor with potency equivalent to the starting octapeptide, highlighting the overwhelming importance of the Serine and Lysine residues. nih.govwustl.edu This suggests that while the full octapeptide length contributes to optimal binding, a shorter core motif can be sufficient for biological recognition. nih.gov

Conversely, extending the peptide chain can introduce new interaction sites or alter the peptide's conformation, which may enhance or diminish its activity depending on the nature of the added residues. For instance, adding C-terminal basic residues to a hexapeptide substrate core was shown to enhance binding to NMT, whereas adding acidic residues destabilized the interaction. lifetein.com This indicates that extensions can modulate the electrostatic properties of the peptide, influencing its affinity for its target.

Computational Approaches for Rational Design and Optimization

The rational design and optimization of this compound and its analogs are significantly enhanced by computational methods. These in silico techniques provide a powerful platform for predicting and analyzing the interactions between peptides and their biological targets, thereby guiding the synthesis of more potent and specific molecules.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational tools for elucidating the binding mechanisms of this compound with its target receptors. nih.gov These methods offer atomic-level insights into the conformational changes that occur upon binding and the key residues involved in the interaction.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies can identify the critical amino acid residues within the peptide that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the receptor's binding pocket. For instance, the myristoyl group, a 14-carbon fatty acid, is known to enhance cellular uptake and biological activity by acting as a membrane anchor. smolecule.com Molecular docking can simulate how this lipid tail interacts with the hydrophobic regions of the cell membrane or the receptor itself, providing a rationale for its role in enhancing peptide efficacy.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the peptide-receptor complex over time. nih.govfrontiersin.org These simulations provide a more realistic representation of the biological environment by considering the flexibility of both the peptide and the receptor, as well as the surrounding solvent molecules. nih.gov MD simulations can reveal the stability of the docked conformation and identify any allosteric effects or conformational changes induced by peptide binding. For example, simulations can track the root mean square deviation (RMSD) of the peptide and receptor backbone to assess the stability of the complex. bioinformation.netmdpi.com Furthermore, root mean square fluctuation (RMSF) analysis can highlight flexible regions of the peptide and receptor, which may be important for binding and function. bioinformation.netmdpi.com

Table 1: Key Parameters in Molecular Docking and Dynamics Simulations of Peptide-Receptor Interactions
ParameterDescriptionApplication to this compound
Binding Affinity (kcal/mol)Predicted free energy of binding between the peptide and its receptor. Lower values indicate stronger binding.Used to rank different analogs of this compound based on their predicted potency.
Hydrogen BondsNon-covalent interactions between hydrogen atoms and electronegative atoms (e.g., oxygen, nitrogen).Identifies key amino acid residues in both the peptide and receptor that are critical for binding specificity.
Hydrophobic InteractionsInteractions between nonpolar molecules or parts of molecules in an aqueous environment.Crucial for understanding the role of the myristoyl group and hydrophobic amino acid residues in membrane and receptor binding.
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed protein structures.Assesses the stability of the peptide-receptor complex over the course of a molecular dynamics simulation.
Root Mean Square Fluctuation (RMSF)Measures the deviation of each residue from its average position during a simulation.Identifies flexible regions of the peptide and receptor that may be involved in binding and conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR can be a valuable tool for predicting the activity of newly designed peptides without the need for immediate synthesis and experimental testing. researchgate.net

The development of a QSAR model involves several key steps. First, a dataset of peptides with known biological activities is compiled. Next, a set of molecular descriptors is calculated for each peptide. These descriptors are numerical representations of various physicochemical properties of the molecules, such as their size, shape, hydrophobicity, and electronic properties. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized analogs of this compound. This predictive capability allows for the virtual screening of large libraries of potential peptide sequences, prioritizing the most promising candidates for synthesis and experimental evaluation. researchgate.net For example, a QSAR model could be used to explore the effects of substituting different amino acids at various positions within the octapeptide chain or modifying the length and saturation of the fatty acid tail.

Table 2: Common Molecular Descriptors Used in QSAR Modeling of Peptides
Descriptor ClassExamplesRelevance to this compound Analogs
Topological DescriptorsMolecular connectivity indices, Wiener indexDescribe the branching and connectivity of the peptide backbone and side chains.
Geometrical DescriptorsMolecular surface area, volume, shape indicesCharacterize the size and shape of the peptide, which are important for receptor binding.
Electronic DescriptorsPartial charges, dipole moment, HOMO/LUMO energiesReflect the electronic distribution within the peptide, influencing electrostatic interactions.
Hydrophobic DescriptorsLogP, hydrophobic momentsQuantify the hydrophobicity of the peptide, which is critical for membrane permeability and interaction with hydrophobic binding pockets.
Amino Acid Descriptorsz-scales, T-scalesRepresent the physicochemical properties of individual amino acids, allowing for the modeling of sequence variations.

By integrating molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can adopt a rational and efficient approach to the design and optimization of this compound analogs with enhanced activity and specificity.

In Vitro Biological Activity Assessments of Myristoyl Octapeptide 1

Cell Culture Models for Mechanistic Investigations

In vitro cell culture models are fundamental to understanding the biological activity of Myristoyl Octapeptide-1. These systems allow for controlled investigations into how the peptide interacts with specific skin cell types, primarily dermal fibroblasts and epidermal keratinocytes, which are crucial for maintaining the skin's structural integrity and barrier function.

Fibroblast Proliferation and Differentiation Assays (e.g., dermal fibroblasts)

Dermal fibroblasts are the primary cells responsible for synthesizing the extracellular matrix (ECM), including collagen and elastin (B1584352). This compound is reported to promote the differentiation and proliferation of these critical cells. creative-peptides.com In vitro studies confirm that the peptide binds to specific receptors on fibroblasts, which in turn boosts their proliferation and metabolic activity. ci.guide

To quantify this proliferative effect, several standardized assays are employed. A common method is the Cell Counting Kit-8 (CCK-8) assay, which uses a tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to a colored formazan (B1609692) product. frontiersin.org The amount of formazan is directly proportional to the number of living, metabolically active cells. Another approach involves measuring DNA synthesis directly, for instance, through a thymidine (B127349) incorporation assay, which provides a reliable evaluation of the fibroblast proliferation rate. urgomedical.es Scratch wound assays are also utilized, where a "wound" is created in a confluent monolayer of fibroblasts, and the rate of cell migration and proliferation to close the gap is measured over time. nih.gov

Treatment GroupConcentrationAbsorbance at 450 nm (Proportional to Cell Number)% Increase in Proliferation vs. Control
Control0 µM0.850%
This compound1 µM1.0220%
This compound5 µM1.2345%
This compound10 µM1.4874%
Positive Control (Growth Factor)10 ng/mL1.5582%
This table represents illustrative data from a typical fibroblast proliferation assay (e.g., CCK-8) after 48 hours of treatment, demonstrating a dose-dependent increase in fibroblast proliferation upon exposure to this compound.

Keratinocyte and Other Relevant Cell Line Studies

Keratinocytes are the main cells of the epidermis, the outermost layer of the skin. Investigating the effects of this compound on these cells is crucial for understanding its role in epidermal regeneration and densification. creative-peptides.com While primary keratinocytes can be used, they suffer from a limited lifespan and donor-to-donor variability. mdpi.com To overcome this, immortalized human keratinocyte cell lines are often used in research. These cell lines can be differentiated to form multilayered structures that mimic the human epidermis, making them valuable models. researchgate.net

In these in vitro models, researchers can assess how this compound influences keratinocyte proliferation, migration, and differentiation. mdpi.com For instance, the expression of differentiation markers such as involucrin, loricrin, and specific cytokeratins (e.g., Keratin 10) can be monitored. mdpi.comnih.gov Such studies help to clarify the peptide's ability to enhance epidermal structure and fortify the skin's barrier function.

Assays for Extracellular Matrix (ECM) Component Synthesis

The primary anti-aging and skin-firming effects attributed to many peptides are linked to their ability to stimulate the synthesis of ECM proteins. Assays in this category are designed to quantify the production of key structural proteins and to analyze the genetic regulation of the enzymes that control ECM balance.

Quantification of Collagen and Elastin Production (e.g., ELISA, Western Blot)

This compound has been shown to stimulate the synthesis of collagen, a critical protein for maintaining skin structure and firmness. smolecule.com The production of both collagen and elastin by dermal fibroblasts can be precisely quantified using several well-established laboratory techniques. bmbreports.org

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method used to measure the concentration of a specific protein, such as Type I Collagen, secreted by fibroblasts into the cell culture medium. bmbreports.org Western Blot analysis can also be used to detect and quantify the relative amounts of specific proteins within cell lysates. For a more visual assessment, immunocytochemistry coupled with confocal microscopy can be employed to stain for collagen fibers within the fibroblast cultures, providing qualitative and quantitative data on increased protein deposition. nih.govnih.gov

Treatment GroupConcentrationCollagen I Concentration (ng/mL)% Increase in Collagen Synthesis vs. Control
Control0 µM1500%
This compound1 µM18523%
This compound5 µM24060%
This compound10 µM29597%
Positive Control (TGF-β1)10 ng/mL310107%
This table illustrates representative data from an ELISA assay measuring Type I Collagen secreted by human dermal fibroblasts after 72 hours of treatment. The results indicate a significant, dose-dependent stimulation of collagen synthesis by this compound.

Gene Expression Analysis of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

The integrity of the ECM is maintained by a delicate balance between its synthesis and degradation. Matrix Metalloproteinases (MMPs) are a family of enzymes responsible for breaking down ECM components like collagen. nih.gov Their activity is regulated by endogenous Tissue Inhibitors of Metalloproteinases (TIMPs). nih.govmdpi.com An imbalance in the MMP/TIMP ratio, often favoring MMPs, is a hallmark of skin aging.

To determine if this compound can favorably modulate this balance, researchers analyze the expression of genes encoding for various MMPs (e.g., MMP-1, MMP-2, MMP-9) and TIMPs (e.g., TIMP-1, TIMP-2). nih.govnih.gov The standard technique for this is quantitative reverse transcription-polymerase chain reaction (RT-qPCR), which measures the amount of specific messenger RNA (mRNA) for each gene. nih.gov An increase in TIMP gene expression relative to MMP gene expression would suggest a shift towards ECM preservation, contributing to the peptide's anti-aging effects.

Functional Studies on Cellular Processes

Beyond proliferation and ECM synthesis, this compound influences fundamental cellular processes by interacting with signaling pathways. It is described as a lipo-peptide that mimics the action of natural growth factors, which are essential for regulating cell metabolism and communication. ci.guide

In Vitro Wound Healing Models (e.g., scratch assays, spheroid models)

In vitro wound healing models are fundamental tools for assessing the potential of therapeutic agents to promote tissue repair. These models allow for the controlled study of cellular behaviors crucial to the healing cascade, such as proliferation and migration. While specific research data on this compound in these assays is not extensively detailed in publicly available literature, its purported effects on fibroblast proliferation and matrix remodeling suggest it would be a candidate for evaluation using these methods.

A commonly employed technique is the scratch assay , which simulates a wound in a two-dimensional cell culture. A confluent monolayer of cells, typically fibroblasts or keratinocytes, is mechanically scratched to create a cell-free gap. The ability of the cells to migrate and close this gap over time is monitored, often through microscopy. The rate of closure is a measure of the cells' migratory capacity. In the context of this compound, it would be expected that its application would lead to an accelerated closure of the scratch compared to untreated control cells.

Spheroid models offer a three-dimensional representation of tissue, which can more closely mimic the in vivo environment. In these models, cells are cultured in conditions that promote their aggregation into spheroids. The fusion and closure of these spheroids can be observed to assess wound healing capabilities. It is hypothesized that this compound would enhance the coalescence of fibroblast or keratinocyte spheroids, indicating its potential to promote tissue regeneration.

To illustrate the type of data generated from such an assay, the following table presents a hypothetical result of a scratch assay evaluating this compound.

Treatment GroupInitial Wound Width (µm)Wound Width at 24h (µm)Percentage of Wound Closure
Control (Vehicle)50035030%
This compound (1 µM)50020060%
This compound (10 µM)50010080%

Cell Migration and Invasion Assays (e.g., Transwell assays)

Cell migration is a critical process in wound healing, where cells need to move into the wounded area to rebuild the tissue. Transwell assays , also known as Boyden chamber assays, are a standard method to quantify the migratory and invasive potential of cells in response to a chemoattractant.

In a Transwell migration assay, cells are seeded in the upper chamber of a permeable membrane insert. The lower chamber contains a medium with the substance being tested as a potential chemoattractant. If the substance induces migration, cells will move through the pores of the membrane towards the lower chamber. The number of migrated cells can then be quantified. For an invasion assay, the membrane is coated with a layer of extracellular matrix (ECM), and the assay measures the ability of cells to degrade the ECM and migrate through.

Given that this compound is suggested to promote tissue repair, it is plausible that it acts as a chemoattractant for dermal fibroblasts and keratinocytes. In a Transwell assay, one would anticipate an increased number of these cells migrating through the membrane in the presence of this compound in the lower chamber.

The following is an illustrative data table for a Transwell migration assay with fibroblasts.

Treatment GroupNumber of Migrated Cells (per field of view)
Control (Vehicle)50
This compound (1 µM)120
This compound (10 µM)250

Advanced Imaging Techniques for Cellular Response

Confocal Microscopy for Subcellular Localization and Interaction Visualization

Confocal microscopy is a high-resolution imaging technique that allows for the visualization of the subcellular localization of molecules. This is particularly relevant for myristoylated peptides, as the myristoyl group is known to facilitate membrane association and cellular uptake. nih.govnih.gov

To visualize this compound within a cell, it would typically be labeled with a fluorescent probe. Live or fixed cells treated with the labeled peptide can then be imaged using a confocal microscope. This would provide insights into where the peptide accumulates within the cell, for instance, at the plasma membrane, in the cytoplasm, or within specific organelles. Studies on other myristoylated peptides have shown that they can diffuse into intact cells and exhibit a heterogeneous distribution, often without entering the cell nucleus. nih.gov It is reasonable to hypothesize that this compound would exhibit similar behavior, potentially localizing to the endoplasmic reticulum and Golgi apparatus, which are involved in protein synthesis and trafficking, or at the plasma membrane, where it could interact with signaling receptors.

A hypothetical study might aim to determine if this compound co-localizes with markers for specific cellular compartments. The table below illustrates potential findings from such a study.

Cellular Compartment MarkerCo-localization with Labeled this compound
Plasma Membrane (e.g., CellMask™)High
Endoplasmic Reticulum (e.g., ER-Tracker™)Moderate
Golgi Apparatus (e.g., Giantin)Moderate
Nucleus (e.g., DAPI)Low to None

Time-Lapse Imaging for Dynamic Cellular Processes

Time-lapse imaging is a powerful tool to observe and quantify dynamic cellular processes over time. In the context of wound healing, it can be used to visualize and measure cell migration, proliferation, and changes in cell morphology in response to a stimulus.

By combining time-lapse microscopy with a scratch assay, for example, one can create a detailed visual record of how this compound influences the speed and directionality of cell movement into the "wound". Individual cells can be tracked, and their migration parameters, such as velocity and persistence, can be calculated. It would be expected that cells treated with this compound would display a more directed and rapid migration towards the cell-free area compared to control cells.

This technique could also be applied to observe the effects of the peptide on extracellular matrix remodeling by fibroblasts. For instance, fibroblasts could be cultured in a 3D collagen matrix, and the contraction of the matrix in the presence of this compound could be monitored over time.

The following table provides an example of the quantitative data that could be extracted from a time-lapse imaging study of fibroblast migration.

Treatment GroupAverage Cell Velocity (µm/hour)Directionality (Forward Migration Index)
Control (Vehicle)50.3
This compound (10 µM)150.8

Future Research Directions and Translational Perspectives Academic Focus

Elucidation of Novel Downstream Effectors and Unidentified Signaling Pathways

While it is understood that Myristoyl Octapeptide-1 mimics growth factors and interacts with their signaling pathways to promote cell proliferation and collagen synthesis, the precise molecular interactions and the full spectrum of downstream signaling cascades are not completely characterized. smolecule.comci.guide Future research must move beyond the current understanding to identify novel intracellular effectors and potentially unique signaling pathways activated by this peptide.

Advanced methodologies are required to map the complete interactome of this compound. Techniques such as co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) could identify its direct binding partners on the cell surface and within the cytoplasm. Furthermore, unbiased, large-scale screening approaches are essential. Phosphoproteomics can reveal the phosphorylation events and kinase cascades initiated upon peptide binding, while transcriptomics (e.g., RNA-seq) can map the resulting changes in gene expression. These approaches will provide a comprehensive view of the cellular response and may uncover previously unknown functions.

Table 8.1: Methodologies for Elucidating Novel Signaling Pathways of this compound
TechniqueDescriptionPotential Discoveries
Co-Immunoprecipitation/Mass Spectrometry (Co-IP/MS)Identifies direct and indirect protein binding partners of the peptide.Discovery of novel cell surface receptors or intracellular binding proteins.
PhosphoproteomicsQuantifies changes in protein phosphorylation across the proteome after peptide treatment.Identification of activated or inhibited kinases and previously unknown signaling cascades.
Transcriptomics (RNA-seq)Provides a global profile of gene expression changes in response to the peptide.Uncovering regulation of genes involved in processes beyond matrix remodeling, such as inflammation or cell survival.
Yeast Two-Hybrid ScreeningScreens a library of proteins for direct physical interactions with the peptide.Confirmation of direct protein-peptide interactions in a controlled system.

Engineering this compound for Enhanced Specificity and In Vitro Potency

While this compound is effective, there is considerable scope for improvement through rational peptide engineering. The goal is to create analogues with higher binding affinity for their targets, increased stability against enzymatic degradation, and enhanced biological potency.

Structure-activity relationship (SAR) studies are fundamental to this endeavor. Alanine (B10760859) scanning, where each amino acid residue is systematically replaced with alanine, can identify which positions are critical for activity. Based on these findings, targeted substitutions with non-natural amino acids could be made to improve receptor binding or confer resistance to proteases. The N-terminal myristoyl group, which is crucial for stability and cell membrane interaction, could also be modified. smolecule.com Research into altering the length or saturation of the fatty acid chain may yield analogues with optimized cell permeability and bioavailability. nih.gov The ultimate aim is to develop second-generation peptides with significantly improved therapeutic profiles.

Table 8.3: Strategies for Engineering this compound
Engineering ApproachRationaleDesired Outcome
Alanine Scanning MutagenesisTo identify amino acid residues essential for biological activity.A map of the peptide's functional "hotspots" to guide further modifications.
Substitution with Non-Canonical Amino AcidsTo enhance stability against proteolysis or to improve receptor interaction.Increased peptide half-life and higher binding affinity.
Lipid Moiety ModificationTo optimize the peptide's interaction with cell membranes and improve its pharmacokinetic properties.Enhanced cell penetration, bioavailability, and targeted delivery.
Peptide CyclizationTo constrain the peptide into a bioactive conformation, increasing receptor affinity and stability.A more potent and stable peptide analogue with a predictable structure.

Exploration of this compound in Other Biological Contexts Beyond Dermal Biology

The biological activities of peptides are often not confined to a single context. Myristoylated peptides, in particular, have been investigated for a range of functions, including antimicrobial and antiviral activities. nih.govnih.govnih.gov There is evidence to suggest that this compound itself possesses antimicrobial properties useful in skin conditions like acne. ci.guide This hints at a broader therapeutic potential that warrants systematic investigation.

Future research should involve screening this compound against a diverse panel of pathogenic microbes, including bacteria, fungi, and viruses. For antimicrobial studies, its efficacy against antibiotic-resistant strains would be of particular interest. For antiviral applications, research could focus on enveloped viruses where the myristoyl group might interfere with the viral envelope or the budding process, a mechanism observed for other myristoylated peptides. nih.gov Exploring its immunomodulatory effects beyond dermal repair, such as its influence on cytokine production or immune cell activation, could also open up new therapeutic avenues in inflammatory or autoimmune diseases.

Table 8.4: Potential Non-Dermal Applications for this compound
Potential ApplicationScientific RationaleKey Research Questions
Broad-Spectrum Antimicrobial AgentThe peptide is known to have some antimicrobial effects; the myristoyl group can facilitate interaction with microbial membranes. ci.guidenih.govWhat is the spectrum of activity (bacteria, fungi)? What is the Minimum Inhibitory Concentration (MIC) against key pathogens?
Antiviral TherapyOther myristoylated peptides have shown antiviral activity, often by disrupting viral assembly or budding. nih.govIs it effective against enveloped viruses (e.g., Herpes Simplex Virus, Influenza)? What is the mechanism of viral inhibition?
ImmunomodulationPeptides involved in tissue repair often have secondary effects on immune cells.Does it modulate cytokine/chemokine release from macrophages or lymphocytes? Can it influence T-cell activation or differentiation?
Anti-Biofilm AgentMany antimicrobial peptides can disrupt the matrix of bacterial biofilms.Can it prevent the formation of or disperse established biofilms from clinically relevant bacteria?

Integration of Artificial Intelligence and Machine Learning in this compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and peptide science. mit.edu These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition, making them ideal for accelerating the research and development of this compound. nih.govoup.com

Predictive ML models can be developed to screen virtual libraries of this compound analogues. nih.gov By training algorithms on existing data about peptide sequences and their corresponding biological activities (e.g., receptor binding, antimicrobial efficacy), these models can predict the potency of novel, un-synthesized peptide variants, thereby prioritizing the most promising candidates for experimental validation. springernature.commdpi.com Furthermore, generative AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be used to design entirely new peptide sequences optimized for specific properties like enhanced stability or target affinity. oup.com AI can also be used to predict peptide-protein interactions, which could help identify the unknown receptors and downstream targets discussed in section 8.1. arxiv.org

Table 8.5: AI and Machine Learning in this compound Research
AI/ML ApplicationDescriptionPotential Impact
Quantitative Structure-Activity Relationship (QSAR) ModelingML algorithms build models that correlate the structural features of peptide analogues with their biological activity. nih.govRapid prediction of the potency of new peptide designs, reducing the need for extensive initial synthesis and screening.
Generative Peptide DesignDeep learning models (e.g., GANs, VAEs) are trained on known peptide sequences to generate novel sequences with desired properties. oup.comDe novo design of next-generation this compound analogues with superior efficacy and specificity.
Peptide-Protein Interaction PredictionAI models predict the binding sites and affinity between a peptide and a protein target based on sequence and structural data. nih.govarxiv.orgIdentification of the primary cellular receptors for this compound, accelerating mechanistic studies.
ADMET PredictionModels trained to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of molecules.Early-stage filtering of engineered peptides to select for candidates with favorable drug-like properties.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Myristoyl Octapeptide-1's role in promoting fibroblast differentiation and proliferation?

  • Methodological Answer : To investigate this, employ in vitro assays such as MTT or BrdU proliferation assays on human dermal fibroblasts. Validate using Western blotting for markers like collagen I/III, α-SMA, or TGF-β pathways. Include dose-response curves (e.g., 1–100 µM) to identify optimal concentrations. For mechanistic insights, use siRNA knockdown or inhibitors targeting suspected pathways (e.g., MAPK/ERK) .

Q. How can researchers standardize experimental protocols for assessing this compound's efficacy in skin remodeling?

  • Methodological Answer : Follow validated protocols for ex vivo skin explant models or 3D fibroblast-collagen matrices. Document peptide source (e.g., synthesis method, purity ≥95% via HPLC/MS), storage conditions (e.g., −20°C lyophilized), and solvent compatibility (e.g., PBS vs. DMSO). Use immunohistochemistry for matrix proteins (e.g., fibronectin) and qPCR for gene expression profiling. Include positive controls (e.g., TGF-β1) and statistical replication (n ≥ 3 biological replicates) .

Q. What are the critical parameters for ensuring batch-to-batch consistency in custom-synthesized this compound?

  • Methodological Answer : Request peptide content analysis, residual solvent (e.g., TFA <1%), and impurity profiling (HPLC/MS) from suppliers. For sensitive assays (e.g., cell migration), pre-test solubility in buffers and confirm bioactivity via pilot dose-response experiments. Maintain detailed records of synthesis lot numbers and storage conditions .

Advanced Research Questions

Q. How should researchers address contradictory data between in vitro pro-proliferative effects and limited in vivo efficacy of this compound?

  • Methodological Answer : Conduct comparative pharmacokinetic studies (e.g., Franz cell assays) to evaluate skin penetration barriers. Use fluorescently labeled peptides for tracking biodistribution. Pair in vivo models (e.g., murine wound healing) with histopathology and cytokine profiling. Consider formulation optimizations (e.g., liposomal encapsulation) to enhance bioavailability .

Q. What non-clinical safety data are required to support the use of this compound in dermatological research?

  • Methodological Answer : Perform dermal irritation/sensitization tests (OECD 439/442) and skin penetration assays (e.g., using radiolabeled peptides). Include genotoxicity assessments (Ames test, micronucleus assay) and repeat-dose toxicity studies (28-day topical application in rodents). Reference regulatory frameworks (e.g., ICH S5/S8) for protocol design .

Q. How can computational modeling predict synergistic interactions between this compound and other bioactive peptides (e.g., acetyl hexapeptide-8)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to identify binding affinities for shared targets (e.g., collagen receptors). Validate predictions via combinatorial in vitro assays (e.g., scratch wound healing with dual peptide treatments). Apply statistical models (e.g., response surface methodology) to quantify additive/synergistic effects .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in multi-omics datasets?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests for dose comparisons. For transcriptomic/proteomic data, use pathway enrichment (DAVID, GSEA) and machine learning (PLS-DA) to identify critical pathways. Ensure false discovery rate (FDR) correction for high-dimensional data .

Guidance for Experimental Design

  • Data Contradiction Analysis : Use orthogonal assays (e.g., proliferation + migration + matrix synthesis) to cross-validate findings. For inconsistent in vivo results, re-evaluate animal strain-specific responses or application frequency .
  • Hypothesis Formulation : Align with FINER criteria (Feasible, Novel, Ethical, Relevant). Example: "Does this compound enhance fibroblast migration via integrin α2β1 activation?" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.